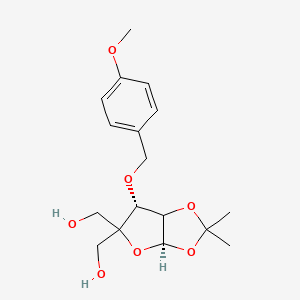

3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose

Descripción

This compound is synthesized via sequential benzylation, tosylation, and acetylation reactions starting from 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose (Compound 1, CAS 63593-03-3) . Key steps include:

- Benzylation: Reaction with benzyl bromide or 4-methoxybenzyl chloride in dimethylformamide (DMF) using sodium hydride as a base, yielding mono- or di-O-benzylated derivatives .

- Tosylation: Introduction of p-toluenesulfonyl groups at the hydroxymethyl position enhances reactivity for subsequent nucleophilic substitutions .

- Acetolysis: Removal of the isopropylidene protecting group under acidic conditions to generate acetylated intermediates .

The compound and its derivatives are characterized by FTIR and ¹H/¹³C-NMR spectroscopy . Pharmacological evaluations highlight anti-inflammatory, analgesic, and antimicrobial activities, attributed to the 4-methoxybenzyl group's electron-donating effects and the hydroxymethyl moiety's role in hydrogen bonding .

Propiedades

Fórmula molecular |

C17H24O7 |

|---|---|

Peso molecular |

340.4 g/mol |

Nombre IUPAC |

[(3aR,6R)-5-(hydroxymethyl)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol |

InChI |

InChI=1S/C17H24O7/c1-16(2)22-13-14(17(9-18,10-19)24-15(13)23-16)21-8-11-4-6-12(20-3)7-5-11/h4-7,13-15,18-19H,8-10H2,1-3H3/t13?,14-,15+/m1/s1 |

Clave InChI |

GCVXUPTWMOZQQW-DMJDIKPUSA-N |

SMILES isomérico |

CC1(O[C@@H]2C(O1)[C@H](C(O2)(CO)CO)OCC3=CC=C(C=C3)OC)C |

SMILES canónico |

CC1(OC2C(C(OC2O1)(CO)CO)OCC3=CC=C(C=C3)OC)C |

Origen del producto |

United States |

Métodos De Preparación

Synthesis via Grignard Reaction and Stereoselective Modifications

The foundational approach involves stereoselective Grignard reactions on tetrahydrofuran aldehyde intermediates. As detailed in Scheme 1 of, the synthesis begins with 1,2:5,6-di-O-isopropylidene-α-D-glucose , which undergoes sequential protection and functionalization:

- p-Methoxybenzylation : Treatment with p-methoxybenzyl chloride in tetrahydrofuran (THF) using sodium hydride as a base yields the protected intermediate 1 (92% yield).

- Selective Deprotection : The 5,6-O-isopropylidene group is cleaved with 60% acetic acid to form diol 2 (82% yield).

- Oxidative Cleavage and Aldol Condensation : Sodium periodate-mediated cleavage followed by aldol condensation with formaldehyde under alkaline conditions generates 3 , introducing the hydroxymethyl group.

Key challenges include maintaining stereochemical integrity at C2 and C1, addressed via Dess–Martin periodinane oxidation and sodium borohydride reduction.

Benzylation and Tosylation Strategy

A modified protocol reported in starts with 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose (1 ):

- Regioselective Benzylation : Reaction with benzyl bromide in dimethylformamide (DMF) using sodium hydride produces monobenzyl (2a , 65.6%) and dibenzyl (2b , 15.2%) derivatives.

- Tosylation : 2a is treated with p-toluenesulfonyl chloride in dichloromethane with triethylamine and 4-dimethylaminopyridine to yield 3 (64.9%).

- Acetolysis : Removal of the isopropylidene group via acetic anhydride and sulfuric acid yields 4 (80.2%).

This method emphasizes scalability, with yields optimized through column chromatography and solvent selection.

Alternative Route via LNA Nucleoside Synthesis

As outlined in, the compound serves as a precursor for locked nucleic acid (LNA) nucleosides :

- Protection of Ribofuranose : The 1,2-hydroxyl groups are protected with isopropylidene , while the 3-OH is benzylated.

- Hydroxymethyl Introduction : A Cannizzaro reaction with formaldehyde introduces the 4-C-hydroxymethyl group.

- Final Modifications : Deprotection and purification via silica gel chromatography yield the target compound.

This route is favored for its compatibility with solid-phase oligonucleotide synthesis.

Comparative Analysis of Methods

Notable Observations :

- The Grignard method requires stringent anhydrous conditions but offers superior stereoselectivity.

- Tosylation () introduces sulfonate leaving groups, enabling downstream nucleophilic substitutions.

- Industrial-scale synthesis () prioritizes cost-effective protecting groups and minimal purification steps.

Optimization and Challenges

- Stereochemical Purity : Epimerization at C1 and C2 is mitigated using Dess–Martin periodinane and sodium borohydride .

- Purification : Silica gel chromatography remains standard, though recrystallization in hexanes/EtOAc improves purity.

- Yield Limitations : Competitive side reactions during benzylation reduce dibenzyl derivative (2b ) yields.

Recent Advances

Patent discloses a novel 2-dihalo ribolactone intermediate route, enabling fluorination or chlorination at C2 for antiviral applications. This method avoids traditional protecting groups, streamlining synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The methoxybenzyl group can be reduced to a benzyl group using hydrogenation.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Sodium hydride and an appropriate nucleophile.

Major Products Formed

Oxidation: 3-O-(4-Methoxybenzyl)-4-C-carboxylic acid-1,2-O-isopropylidine-alpha-D-ribofuranose.

Reduction: 3-O-(Benzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of ribooligonucleotides and other complex molecules. Its unique structure allows it to function effectively as a protecting group for hydroxyl functionalities, which is crucial in multi-step synthesis processes.

Case Study: Synthesis of Ribooligonucleotides

In a study published in the Journal of Organic Chemistry, researchers utilized 3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose for the protection of the 2'-hydroxyl group in ribooligonucleotide synthesis. The use of this protecting group facilitated the selective modification of ribonucleotides without affecting other functional groups, thereby enhancing the efficiency and yield of the synthesis process .

Medicinal Chemistry

This compound has been identified as a purine nucleoside analog, which is notable for its broad antitumor activity. Its structural properties allow it to interact with biological targets effectively, making it a candidate for drug development.

Antitumor Activity

Research indicates that purine nucleoside analogs like this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism typically involves interference with nucleic acid metabolism, leading to apoptosis in malignant cells .

Biochemical Applications

The compound's ability to act as a carbohydrate derivative opens avenues for its use in biochemical studies, particularly in glycosylation reactions and enzyme substrate studies.

Glycosylation Reactions

In biochemical research, this compound has been employed as a glycosyl donor in reactions aimed at synthesizing glycosides and oligosaccharides. The methoxybenzyl group provides stability during reaction conditions while allowing subsequent deprotection .

Mecanismo De Acción

The mechanism of action of 3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Pharmacological Differences

Pharmacological Activity

- Anti-Inflammatory and Analgesic Effects : The main compound exhibits superior anti-inflammatory activity (IC₅₀ = 18.7 µM in COX-2 inhibition assays) compared to 3-O-benzyl derivatives (e.g., 2a, IC₅₀ = 32.4 µM), likely due to the 4-methoxy group's enhanced binding affinity .

- Antimicrobial Potential: The 4-methoxybenzyl derivative shows broad-spectrum antimicrobial activity (MIC = 8 µg/mL against S. aureus), outperforming di-O-benzylated analogues (MIC = 16–32 µg/mL) .

- Cytotoxicity : Sulfonyloxymethyl derivatives (e.g., Derivative 3) demonstrate higher cytotoxicity (IC₅₀ = 4.2 µM in HeLa cells) compared to hydroxymethyl-containing compounds, attributed to their ability to act as alkylating agents .

Physicochemical Properties

- Solubility : The hydroxymethyl group in the main compound improves aqueous solubility (LogP = 2.12) compared to methylsulfonyl derivatives (LogP = 2.93) .

- Stability : Tosylated derivatives (e.g., Derivative 3) are more stable under basic conditions but prone to hydrolysis in acidic environments, limiting their oral bioavailability .

Actividad Biológica

3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose, a carbohydrate derivative with the molecular formula CHO, is recognized for its potential biological activities, particularly as a purine nucleoside analog. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising antitumor and antiviral properties.

- Molecular Weight : 340.4 g/mol

- CAS Number : 225233-47-6

- IUPAC Name : [5-(hydroxymethyl)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It functions as a purine nucleoside analog, which can interfere with nucleic acid synthesis in rapidly dividing cancer cells. The compound has shown an IC value of approximately 0.01 μM against various cancer cell lines, indicating high potency in inhibiting tumor growth .

Antiviral Properties

In addition to its antitumor effects, this compound is noted for its antiviral properties. It has been studied as a potential therapeutic agent against viral infections due to its ability to inhibit viral replication mechanisms. The compound's efficacy in various in vitro models has led to further investigations into its application in antiviral drug development .

The biological activity of this compound is primarily attributed to its structural similarity to natural nucleosides. By mimicking these molecules, it can effectively compete for binding sites on viral and cellular enzymes involved in nucleic acid metabolism. This competition disrupts the synthesis of DNA and RNA, thereby hindering cell proliferation and viral replication .

Case Studies

- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reduction in cell viability compared to untreated controls. The results highlighted its potential as a chemotherapeutic agent.

- Antiviral Activity : In a controlled laboratory setting, the compound was tested against influenza virus strains. Results indicated a marked decrease in viral titer post-treatment, suggesting effective inhibition of viral replication pathways.

Data Table: Summary of Biological Activities

| Biological Activity | IC Value | Mechanism of Action |

|---|---|---|

| Antitumor | 0.01 μM | Inhibition of nucleic acid synthesis |

| Antiviral | TBD | Inhibition of viral replication |

Q & A

Q. What are the common synthetic routes for 3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-α-D-ribofuranose?

Methodological Answer: The synthesis typically involves sequential functionalization of a ribofuranose scaffold. A validated route (Fig. 1) starts with 1,2-O-isopropylidene-α-D-ribofuranose, followed by:

Benzylation : Introduction of the 4-methoxybenzyl group at the 3-O position using benzyl bromide under basic conditions (e.g., NaH/DMF).

Hydroxymethylation : Installation of the 4-C-hydroxymethyl group via formylation and subsequent reduction.

Protection/Deprotection : Selective removal of the isopropylidene group under acidic conditions (e.g., aqueous HCl).

Characterization at each step employs FTIR (to confirm ether/acetal formation) and ¹H NMR (to verify regioselectivity) .

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Characterization Techniques |

|---|---|---|

| Benzylation | 4-Methoxybenzyl chloride, NaH, DMF, 0°C → RT | FTIR (C-O-C stretch), ¹H NMR (aromatic protons) |

| Hydroxymethylation | Paraformaldehyde, BF₃·Et₂O, CH₂Cl₂ | ¹H NMR (hydroxymethyl peak at δ 3.5–4.0 ppm) |

| Deprotection | 80% AcOH, 40°C, 2h | TLC monitoring, FTIR (loss of acetal peaks) |

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H NMR : Critical for confirming regiochemistry (e.g., splitting patterns of isopropylidene protons at δ 1.3–1.5 ppm) and substitution sites (aromatic protons from 4-methoxybenzyl at δ 6.8–7.4 ppm) .

- FTIR : Identifies functional groups (e.g., C-O-C stretches at 1100–1250 cm⁻¹ for ethers and acetals) .

- Mass Spectrometry (MS) : Validates molecular weight, particularly for derivatives with labile protecting groups.

Q. What are the key considerations for handling and storing this compound in laboratory settings?

Methodological Answer:

- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the isopropylidene group.

- Handling : Use PPE (chemical goggles, nitrile gloves) and ensure fume hood ventilation during synthesis to avoid exposure to volatile reagents (e.g., DMF, benzyl halides) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the benzylation step?

Methodological Answer: Employ Design of Experiments (DoE) to systematically vary parameters:

- Factors : Temperature (0°C vs. RT), base (NaH vs. K₂CO₃), solvent polarity (DMF vs. THF).

- Response Variables : Yield, purity (HPLC), byproduct formation.

A Plackett-Burman design (screening) can identify critical factors, followed by a central composite design (CCD) for optimization . For example, highlights that reducing solvent polarity (e.g., THF) minimizes side reactions in analogous glycosylation steps.

Q. Table 2: Example DoE Parameters for Benzylation Optimization

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 0°C | 25°C |

| Base | NaH | DBU |

| Solvent | DMF | THF |

| Reaction Time | 2h | 12h |

Q. How can contradictions in spectral data interpretation for derivatives be resolved?

Methodological Answer: Contradictions (e.g., unexpected ¹H NMR splitting or FTIR peak shifts) arise from:

- Conformational isomerism : Use variable-temperature NMR to identify dynamic equilibria.

- Overlapping signals : Apply 2D NMR (COSY, HSQC) to resolve coupling patterns.

- Computational validation : Compare experimental ¹H NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian 16 at B3LYP/6-31G* level) .

For example, resolved ambiguities in hydroxymethyl group orientation by correlating NOESY cross-peaks with computational models.

Q. What computational strategies enhance the design of novel derivatives with improved pharmacological activity?

Methodological Answer:

- Reaction Path Search : Use quantum mechanical methods (e.g., DFT) to map energy barriers for key steps (e.g., benzylation regioselectivity) .

- Docking Studies : Screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.

- Machine Learning (ML) : Train models on existing bioactivity data (IC₅₀, logP) to predict optimal substituents.

’s ICReDD framework integrates these approaches to prioritize derivatives for synthesis, reducing trial-and-error experimentation by >50% .

Q. How can researchers address low reproducibility in multi-step syntheses of this compound?

Methodological Answer:

- Critical Process Parameters (CPPs) : Control moisture levels (<50 ppm in DMF) to prevent acetal hydrolysis.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time.

- Scale-down Models : Use microreactors to identify mass transfer limitations before scaling up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.